molecular formula C7H7O4- B1233739 (1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate

(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate

Cat. No. B1233739
M. Wt: 155.13 g/mol
InChI Key: PUCYIVFXTPWJDD-VDTYLAMSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate is the (1S,6R)-enantiomer of cis-1,6-dihydroxycyclohexa-2,4-dienecarboxylate. It is a conjugate base of a (1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid. It is an enantiomer of a (1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate.

Scientific Research Applications

Synthesis and Chemical Reactions:

  • This compound has been utilized in the synthesis of enantiomerically pure compounds, such as in the conversion of (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol into compounds embodying the pentacyclic framework of the alkaloid vindoline, a precursor to significant anticancer agents like vinblastine and vincristine (White & Banwell, 2016).
  • It's also been employed in the synthesis of 6β-hydroxyshikimic acid and its derivatives, which have potential applications in pharmaceuticals (Blacker et al., 1995).
  • Additionally, the compound has been used in the preparation of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, exploring its various chemical transformations (Sirat, Thomas, & Tyrrell, 1979).

Microbial Biotransformation:

  • Research demonstrates the microbial dihydroxylation of benzoic acid to produce (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid, highlighting its transformations in oxidative and rearrangement processes (Myers et al., 2001).
  • The stereochemistry and Diels–Alder reactions of the (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid produced by Pseudomonas putida have been thoroughly studied, showing its utility in synthetic applications (Jenkins et al., 1995).

Synthetic Precursors and Ligands:

  • Novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton substituted with this compound have been synthesized, demonstrating its role in creating synthetic precursors and ligands (Sun et al., 2021).
  • The compound has been used in intramolecular Diels–Alder cyclizations for constructing polycyclic scaffolds, showcasing its versatility in creating novel heterocyclic structures (Fischer, Leisch, & Mihovilovic, 2010).

properties

Product Name

(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate

Molecular Formula

C7H7O4-

Molecular Weight

155.13 g/mol

IUPAC Name

(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C7H8O4/c8-5-3-1-2-4-7(5,11)6(9)10/h1-5,8,11H,(H,9,10)/p-1/t5-,7+/m1/s1

InChI Key

PUCYIVFXTPWJDD-VDTYLAMSSA-M

Isomeric SMILES

C1=C[C@H]([C@@](C=C1)(C(=O)[O-])O)O

SMILES

C1=CC(C(C=C1)(C(=O)[O-])O)O

Canonical SMILES

C1=CC(C(C=C1)(C(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
Reactant of Route 2
(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
Reactant of Route 3
(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
Reactant of Route 4
(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
Reactant of Route 5
(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
Reactant of Route 6
(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate

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